molecular formula C20H24O6 B039141 2,6-Di-O-benzylmyoinositol CAS No. 115015-97-9

2,6-Di-O-benzylmyoinositol

Cat. No.: B039141
CAS No.: 115015-97-9
M. Wt: 360.4 g/mol
InChI Key: AWRJNSJYOXKKTK-MAGMXMNTSA-N
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Description

2,6-Di-O-benzylmyoinositol is a derivative of myoinositol, a naturally occurring cyclitol. Myoinositol is a six-carbon ring structure where each carbon is hydroxylated. The compound this compound is characterized by the substitution of hydrogen atoms at the 2 and 6 positions with benzyl groups. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-benzylmyoinositol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method starts with 1,3,4,6-tetra-O-allyl-myo-inositol, which is converted into the 2,5-di-O-benzyl ether. This intermediate is then deallylated to yield 2,5-di-O-benzylmyoinositol. Further modifications can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection and benzylation strategies. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-O-benzylmyoinositol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzyl groups can be reduced to yield the parent myoinositol.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

Scientific Research Applications

2,6-Di-O-benzylmyoinositol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications in treating diseases like diabetes and cancer.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Di-O-benzylmyoinositol involves its interaction with cellular signaling pathways. The compound can modulate the activity of enzymes and receptors involved in signal transduction. It acts as a second messenger in various biochemical processes, influencing cellular responses to external stimuli .

Comparison with Similar Compounds

  • 2,5-Di-O-benzylmyoinositol
  • 1,3,4,5-Tetra-O-allyl-myo-inositol
  • 2,4-Di-O-benzylmyoinositol

Comparison: 2,6-Di-O-benzylmyoinositol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzylated derivatives, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRJNSJYOXKKTK-MAGMXMNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921589
Record name 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115015-97-9
Record name 2,6-Di-O-benzylmyoinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115015979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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